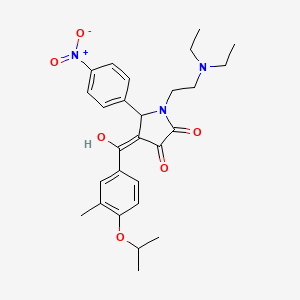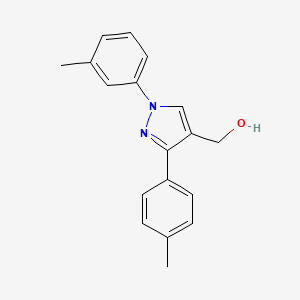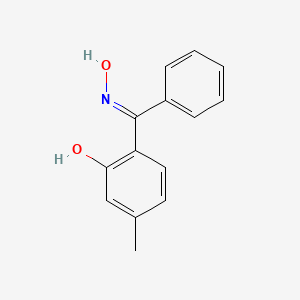
3-(2-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a hydrazide derivative with a complex structure. Let’s break it down:
- The core structure is a pyrazole ring (a five-membered heterocycle containing two nitrogen atoms and three carbon atoms).
- Attached to the pyrazole ring, we have:
- An ethoxyphenyl group (C6H5OCH2CH3) at position 3.
- An ethylidene group (CH2=C) linked to the nitrogen atom at position 1.
- A hydroxyphenyl group (C6H4OH) at position 1’ (also known as the ortho position).
- A carbohydrazide group (NH2CONHNH2) at position 5.
- This compound exhibits interesting properties due to its diverse functional groups.
Méthodes De Préparation
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Industrial production methods are not well-documented, but academic research may provide insights.
Analyse Des Réactions Chimiques
- Reactions it may undergo:
Oxidation: The phenolic hydroxyl group (from the hydroxyphenyl part) could be oxidized.
Reduction: Reduction of the carbonyl group in the carbohydrazide moiety.
Substitution: Substitution reactions at various positions.
- Common reagents and conditions would depend on the specific reaction.
Applications De Recherche Scientifique
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., antitumor, anti-inflammatory, or antimicrobial properties).
Biochemistry: Study its interactions with enzymes, receptors, or proteins.
Materials Science: Explore its use in organic electronics or sensors.
Industry: Assess its applications in specialty chemicals or agrochemicals.
Mécanisme D'action
- Unfortunately, detailed information on the mechanism of action is scarce. Further research is needed.
- Molecular targets and pathways remain unexplored.
Comparaison Avec Des Composés Similaires
- Similar compounds are not explicitly listed in the available literature.
- we can compare it to related hydrazides, pyrazoles, and phenolic compounds.
Propriétés
Numéro CAS |
402482-30-8 |
|---|---|
Formule moléculaire |
C20H20N4O3 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
3-(2-ethoxyphenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-19-10-5-4-9-16(19)17-12-18(23-22-17)20(26)24-21-13(2)14-7-6-8-15(25)11-14/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-13+ |
Clé InChI |
VMMDAXRUBHBFFY-FYJGNVAPSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=CC=C3)O |
SMILES canonique |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12016790.png)
![3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12016791.png)

![(5E)-2-(4-isopropoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016799.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12016808.png)
![(5Z)-3-dodecyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016810.png)
![N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016816.png)

![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016828.png)
![4-(Trifluoromethyl)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12016834.png)


![N-(5-Chloro-2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12016857.png)

